Cas no 2851975-02-3 (4-Chloro-1,7-naphthyridin-8-amine)
4-Chloro-1,7-naphthyridin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1,7-naphthyridin-8-amine
- 2851975-02-3
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- Inchi: 1S/C8H6ClN3/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H,(H2,10,12)
- InChI Key: GTZDZKQQAREISP-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C2C(N)=NC=CC2=1
Computed Properties
- Exact Mass: 179.0250249g/mol
- Monoisotopic Mass: 179.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.8Ų
4-Chloro-1,7-naphthyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704925-100mg |
4-Chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 98% | 100mg |
¥7405.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704925-250mg |
4-Chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 98% | 250mg |
¥14404.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704925-500mg |
4-Chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 98% | 500mg |
¥19108.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704925-1g |
4-Chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 98% | 1g |
¥25198.00 | 2024-05-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGA854-100mg |
4-chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 95% | 100mg |
¥4458.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGA854-250mg |
4-chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 95% | 250mg |
¥7432.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGA854-500mg |
4-chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 95% | 500mg |
¥10618.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGA854-1g |
4-chloro-1,7-naphthyridin-8-amine |
2851975-02-3 | 95% | 1g |
¥15168.0 | 2024-04-20 |
4-Chloro-1,7-naphthyridin-8-amine Suppliers
4-Chloro-1,7-naphthyridin-8-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-Chloro-1,7-naphthyridin-8-amine
4-Chloro-1,7-naphthyridin-8-amine (CAS No. 2851975-02-3): A Comprehensive Overview
4-Chloro-1,7-naphthyridin-8-amine (CAS No. 2851975-02-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-Chloro-1,7-naphthyridin-8-amine.
Chemical Properties: 4-Chloro-1,7-naphthyridin-8-amine is a heterocyclic compound with a molecular formula of C10H8ClN3. It has a molecular weight of 205.65 g/mol and is characterized by its planar structure with a chlorine atom at the 4-position and an amino group at the 8-position. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
Synthesis Methods: The synthesis of 4-Chloro-1,7-naphthyridin-8-amine can be achieved through several routes. One common method involves the reaction of 4-chloroquinoline with an appropriate amine in the presence of a catalyst. Another approach involves the cyclization of a suitable precursor followed by functional group manipulation to introduce the chlorine and amino groups. Recent studies have also explored microwave-assisted synthesis methods to enhance yield and reduce reaction time, highlighting the versatility and efficiency of modern synthetic techniques.
Biological Activities: Research on 4-Chloro-1,7-naphthyridin-8-amine has revealed its potential as a potent inhibitor of various biological targets. One notable application is its activity against kinases, which are key enzymes involved in cellular signaling pathways. Studies have shown that 4-Chloro-1,7-naphthyridin-8-amine can selectively inhibit specific kinases, such as Aurora kinase and cyclin-dependent kinase (CDK), which are implicated in cancer progression. This selective inhibition suggests that 4-Chloro-1,7-naphthyridin-8-amine could be a valuable lead compound for the development of targeted cancer therapies.
In addition to its anti-cancer properties, 4-Chloro-1,7-naphthyridin-8-amine has also been investigated for its anti-inflammatory and neuroprotective effects. Preclinical studies have demonstrated that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and can protect neurons from oxidative stress-induced damage. These findings open up new avenues for the use of 4-Chloro-1,7-naphthyridin-8-amine in treating inflammatory diseases and neurodegenerative disorders.
Clinical Trials: While 4-Chloro-1,7-naphthyridin-8-amine is still in the early stages of clinical development, several preclinical studies have provided promising results. In vitro and in vivo experiments have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a suitable candidate for further clinical evaluation. Ongoing clinical trials are aimed at assessing its safety and efficacy in human subjects, with a focus on cancer therapy and other potential applications.
Potential Applications: The unique properties of 4-Chloro-1,7-naphthyridin-8-amine, including its kinase inhibition activity and anti-inflammatory effects, make it a versatile compound with broad therapeutic potential. In addition to cancer therapy, it could be developed for treating conditions such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. The compound's ability to protect neurons from oxidative stress also suggests its potential use in neuroprotective strategies.
FUTURE DIRECTIONS: The future research on 4-Chloro-1,7-naphthyridin-8-amine is likely to focus on optimizing its chemical structure to enhance its potency and selectivity. Structure-based drug design approaches will be employed to identify derivatives with improved pharmacological profiles. Additionally, combination therapies involving 4-Chloro-1,7-naphthyridin-8-amine strong > and other drugs may be explored to achieve synergistic effects and improve treatment outcomes.
In conclusion, 4-Chloro-1,7-naphthyridin-8-am ine strong > (CAS No . 2 85 19 75 -02 -3 ) represents an exciting advancement in medicinal chemistry . Its unique chemical properties , diverse biological activities , and promising preclinical results position it as a valuable lead compound for further development . As research continues , it is anticipated that this compound will play a significant role in the discovery of new therapeutic agents for various diseases . p > article > response >
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